4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
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Overview
Description
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is an organic compound with the molecular formula C12H12N4. This compound is characterized by the presence of a pyrazole ring substituted with an aminomethyl group and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile typically involves the reaction of 4-cyanobenzylamine with 1-methyl-1H-pyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Industrial production may also involve additional purification steps to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or other strong bases.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzonitrile: Similar structure but lacks the pyrazole ring.
1-Methyl-1H-pyrazole-3-carbaldehyde: Contains the pyrazole ring but lacks the benzonitrile moiety.
Uniqueness
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is unique due to the combination of the pyrazole ring and the benzonitrile moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C12H12N4 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-[4-(aminomethyl)-1-methylpyrazol-3-yl]benzonitrile |
InChI |
InChI=1S/C12H12N4/c1-16-8-11(7-14)12(15-16)10-4-2-9(6-13)3-5-10/h2-5,8H,7,14H2,1H3 |
InChI Key |
HITMFBDVGXZIJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN |
Origin of Product |
United States |
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